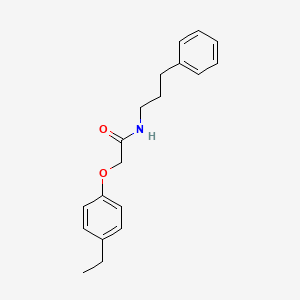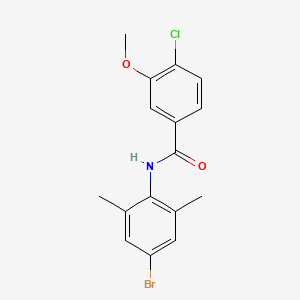![molecular formula C16H16Cl2N2O2 B5091859 2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5091859.png)
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), which is one of the most widely used herbicides . It’s a white to tan solid and sinks in water .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 2,4-D, a related compound, is prepared from 2,4-dichlorophenol and chloroacetic acid .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For example, 2,4-D has a molecular formula of C8H6Cl2O3 .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, 2,4-D, a related compound, is known to undergo reactions typical of carboxylic acids and phenols .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound can be determined experimentally. For example, 2,4-D has a boiling point of 345.6±27.0 °C at 760 mmHg .Scientific Research Applications
Herbicide Adsorption
One of the primary applications of this compound is in the field of herbicide adsorption . Research has shown that it can be used in the adsorption of herbicide 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) from aqueous solutions . The maximum removal efficiency of 93.0% was achieved with aluminum as sacrificial anode at a current density of 0.10 A dm −2 and pH of 7.0 .
Water Treatment
The compound has also been used in water treatment processes . It has been found that mesoporous sorbents derived from rice husk and straw showed a sorption efficiency of 23%–35%, indicating their use for treatment of natural waters .
Controlled Release of Herbicides
Another application of this compound is in the controlled release of herbicides . It has been used in the fabrication of herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) by a modified co-precipitation method .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-20(2)13-6-4-12(5-7-13)19-16(21)10-22-15-8-3-11(17)9-14(15)18/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMZZHXQXOJSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5091777.png)
![5-[(4-chlorobenzyl)sulfonyl]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5091778.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5091793.png)
![11-(2,4-dimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5091801.png)
![6-{[(3-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5091805.png)

![N-methyl-1-[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5091820.png)

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[(3S)-2-oxo-3-azepanyl]propanamide](/img/structure/B5091837.png)


![1,3-dinitro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B5091871.png)
![3-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B5091878.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5091882.png)